molecular formula C8H11NO2S B13087564 (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid

(3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid

Cat. No.: B13087564
M. Wt: 185.25 g/mol
InChI Key: RQUGFBQKYPDSSM-ZCFIWIBFSA-N
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Description

(3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid is an organic compound that features an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and a suitable amino acid precursor.

    Formation of Intermediate: The thiophene ring is functionalized to introduce the amino group at the desired position. This can be achieved through nitration followed by reduction or through direct amination reactions.

    Coupling Reaction: The functionalized thiophene is then coupled with the amino acid precursor under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: Potential use as a building block for designing new pharmaceuticals.

    Biological Studies: Used in studies to understand its interaction with biological targets.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group and the thiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3R)-3-amino-3-(2-thienyl)propanoic acid: Similar structure but with an unsubstituted thiophene ring.

    (3R)-3-amino-3-(4-methylthiophen-2-yl)propanoic acid: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness:

    Substitution Pattern: The presence of the methyl group at the 5-position of the thiophene ring distinguishes it from other similar compounds.

    Reactivity: The specific substitution pattern can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

RQUGFBQKYPDSSM-ZCFIWIBFSA-N

Isomeric SMILES

CC1=CC=C(S1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=CC=C(S1)C(CC(=O)O)N

Origin of Product

United States

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